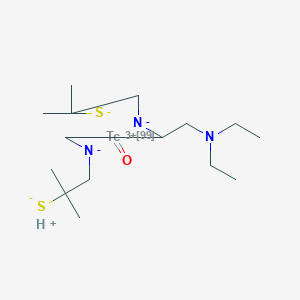

Technetium Tc 99m dea

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

110802-98-7 |

|---|---|

Molecular Formula |

C15H32N3OS2Tc |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

1-[3-(diethylamino)-2-(2-methyl-2-sulfidopropyl)azanidylpropyl]azanidyl-2-methylpropane-2-thiolate;hydron;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/C15H33N3S2.O.Tc/c1-7-18(8-2)10-13(17-12-15(5,6)20)9-16-11-14(3,4)19;;/h13,19-20H,7-12H2,1-6H3;;/q-2;;+3/p-1/i;;1+1 |

InChI Key |

UARBVQRHHVPBBW-FCHARDOESA-M |

SMILES |

[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[Tc+3] |

Isomeric SMILES |

[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[99Tc+3] |

Canonical SMILES |

[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[Tc+3] |

Synonyms |

Tc-99m-DEA technetium Tc 99m DEA |

Origin of Product |

United States |

Production and Radionuclide Generation Methodologies

Molybdenum-99/Technetium-99m Generator Systems

The Mo-99/Tc-99m generator, colloquially known as a "moly cow," is a device that allows for the on-site separation of Tc-99m from its longer-lived parent, Mo-99 (half-life of 66 hours). wikipedia.orgopenmedscience.com This system provides a reliable and continuous supply of Tc-99m to hospitals and radiopharmacies. wikipedia.org

The operation of a standard Mo-99/Tc-99m generator is based on the principle of column chromatography. wikipedia.orgopenmedscience.com Fission-produced Mo-99, in the form of molybdate (B1676688) (MoO₄²⁻), is adsorbed onto an alumina (B75360) (Al₂O₃) column. wikipedia.org As the Mo-99 decays, it transforms into pertechnetate (B1241340) (TcO₄⁻). Due to its single negative charge, the pertechnetate ion is less tightly bound to the alumina compared to the molybdate ion. wikipedia.org This difference in binding affinity allows for the selective removal of Tc-99m.

The process of extracting Tc-99m from the generator is called elution. nih.gov A sterile, pyrogen-free 0.9% sodium chloride solution is passed through the column. nih.govfda.gov The saline solution washes the pertechnetate off the column, while the molybdate remains adsorbed. The resulting eluate contains the desired Sodium Pertechnetate Tc 99m Injection.

The activity of Tc-99m in the generator builds up as Mo-99 decays, reaching a state of transient equilibrium. The maximum yield of Tc-99m is typically achieved approximately 23 to 24 hours after the previous elution. nih.gov However, elution can be performed more frequently if needed for urgent clinical studies, as about 50% of the maximum activity is reached within 4 to 5 hours. nih.gov The theoretical yield of Tc-99m can be estimated using the Bateman equations, which model the decay and ingrowth of radionuclides in a parent-daughter decay chain. nih.gov

Table 1: Technetium-99m Availability Over Time

Time After Elution (hours) Approximate Tc-99m Availability (%) 6 ~47% 23-24 ~95-100%

The eluate from a Mo-99/Tc-99m generator must meet strict purity standards to ensure patient safety and image quality. Radionuclidic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide. The primary radionuclidic impurity of concern is the breakthrough of Mo-99 into the eluate. nih.gov The United States Pharmacopeia (USP) sets a limit of less than 0.15 microcuries of Mo-99 per millicurie of Tc-99m (0.15 µCi Mo-99 / mCi Tc-99m) at the time of administration. nih.govfda.gov

Other potential radionuclidic impurities in eluates from fission-produced Mo-99 can include Iodine-131 (I-131), Ruthenium-103 (Ru-103), Strontium-89 (Sr-89), and Strontium-90 (Sr-90), as well as various alpha-emitting impurities. dergipark.org.tr The European Pharmacopoeia has established limits for these contaminants. dergipark.org.tr It is crucial for nuclear medicine departments to perform quality control tests on each eluate to ensure that the levels of these impurities are below the permissible limits.

Table 2: Common Radionuclidic Impurities in Generator Eluates and their Limits

Radionuclide Typical Limit Pharmacopeia Reference Molybdenum-99 (Mo-99) < 0.15 µCi/mCi Tc-99m United States Pharmacopeia Iodine-131 (I-131) Specified limits European Pharmacopoeia Ruthenium-103 (Ru-103) Specified limits European Pharmacopoeia Strontium-89 (Sr-89) Specified limits European Pharmacopoeia Strontium-90 (Sr-90) Specified limits European Pharmacopoeia Alpha-emitting impurities Specified limits European Pharmacopoeia

Research and development in generator technology have focused on improving safety, efficiency, and the sustainability of the Mo-99 supply. A significant advancement has been the move towards using low-enriched uranium (LEU) instead of high-enriched uranium (HEU) for Mo-99 production to address nuclear non-proliferation concerns. iaea.org

Another area of innovation is the development of "dry bed" generator technology. researchgate.net This design ensures that after each elution, the residual saline is removed from the column, which can improve the quality of the subsequent eluate. researchgate.net Additionally, new generator models have been designed with improved shielding and more user-friendly features to minimize radiation exposure to personnel. snmjournals.org There has also been a focus on developing generator systems compatible with Mo-99 produced via neutron activation of natural molybdenum, which is an alternative to uranium fission. iaea.org

Alternative Production Routes for Technetium-99m

The reliance on a limited number of nuclear reactors for Mo-99 production has prompted significant interest in developing alternative, decentralized methods for producing Tc-99m. scholaris.ca

Medical cyclotrons, which are already present in many hospitals for the production of other medical isotopes, can be used to produce Tc-99m directly. mdpi.com The most common method involves the proton bombardment of a highly enriched Molybdenum-100 (¹⁰⁰Mo) target via the nuclear reaction ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc. scholaris.camdpi.com

This approach offers a viable alternative to generator-based production, with the potential for a decentralized supply of Tc-99m. snmjournals.org Research has demonstrated that high yields of Tc-99m can be produced with high radionuclidic purity, meeting the standards set by pharmacopeias. snmjournals.orgnih.gov For instance, a 6-hour irradiation at 500 µA with a proton energy window of 18 to 10 MeV can be expected to yield 1.15 TBq of Tc-99m. scholaris.ca

Table 3: Example of Cyclotron Production Parameters and Yields

Parameter Value Target Material Highly Enriched Molybdenum-100 (>99%) Nuclear Reaction ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc Proton Energy Range 10 - 22 MeV Example Irradiation Time 6 hours Example Beam Current 500 µA Expected Yield 1.15 TBq Radionuclidic Purity of Tc-99m > 99.5%

Another promising alternative for producing the parent isotope, Mo-99, is through photonuclear reactions using high-power electron accelerators. cas.cn This method involves bombarding a Molybdenum-100 target with high-energy photons (gamma rays), inducing the ¹⁰⁰Mo(γ,n)⁹⁹Mo reaction. researchgate.net The produced Mo-99 can then be used to construct Mo-99/Tc-99m generators.

This technology avoids the use of uranium and the associated radioactive waste streams. researchgate.net Research has shown that significant specific activities of Mo-99 can be achieved. For example, with a 50 MeV, 100 kW electron beam, a maximum specific activity of 61 Ci/g of Mo-99 at saturation has been obtained in simulations. researchgate.net

Table 4: Photonuclear Production of Mo-99 - Simulation Data

Parameter Value Target Material Molybdenum-100 Nuclear Reaction ¹⁰⁰Mo(γ,n)⁹⁹Mo Electron Beam Energy 50 MeV Electron Beam Power 100 kW Maximum Specific Activity (at saturation) 61 Ci/g

Implications of Production Methodologies on Research Availability and Specific Activity

The production method of Technetium-99m (Tc-99m), the most widely used medical radioisotope for diagnostic imaging, significantly influences its availability for research and its specific activity. The two primary methods for producing Tc-99m are from Molybdenum-99/Technetium-99m (⁹⁹Mo/⁹⁹ᵐTc) generators and through cyclotron production. Each methodology presents a unique set of advantages and challenges that directly impact its utility in scientific investigations.

Research Availability

The availability of Tc-99m for research purposes is intrinsically linked to the reliability of its production and supply chain. Historically, the dominant source of Tc-99m has been ⁹⁹Mo/⁹⁹ᵐTc generators, which utilize ⁹⁹Mo produced in a limited number of aging nuclear reactors. This centralized production model has led to supply chain vulnerabilities, with planned and unplanned reactor shutdowns causing significant shortages of Tc-99m worldwide. These disruptions not only affect clinical practice but also hinder research activities that rely on a consistent and predictable supply of the radioisotope.

In response to these challenges, cyclotron-based production of Tc-99m has emerged as a promising alternative. Cyclotrons, which are particle accelerators, can produce Tc-99m directly by bombarding a Molybdenum-100 (¹⁰⁰Mo) target with protons. The proliferation of medical cyclotrons in hospitals and research centers for the production of other medical isotopes, such as those used in Positron Emission Tomography (PET), offers the potential for a decentralized and more resilient supply of Tc-99m. This localized production capability can enhance the availability of Tc-99m for research by reducing reliance on the few, often distant, nuclear reactors and their complex supply logistics.

Specific Activity

Specific activity, defined as the amount of radioactivity per unit mass of a substance, is a critical parameter for radiopharmaceuticals. High specific activity is crucial for many research applications as it allows for the administration of a sufficient radioactive dose for imaging without introducing a pharmacologically significant amount of the chemical compound, which could otherwise lead to toxicity or altered biological behavior.

The specific activity of Tc-99m is highly dependent on its production method.

Generator-Produced Tc-99m: The ⁹⁹Mo/⁹⁹ᵐTc generator, often referred to as a "moly cow," produces Tc-99m with very high specific activity. In this system, ⁹⁹Mo, which has a half-life of 66 hours, is adsorbed onto an alumina column. As the ⁹⁹Mo decays, it produces its daughter isotope, ⁹⁹ᵐTc (half-life of 6 hours), which can be selectively eluted from the generator using a saline solution. Because the parent and daughter isotopes are different elements, they can be efficiently separated, resulting in a product that is essentially "carrier-free," meaning it contains a very high proportion of the desired radioactive isotope compared to non-radioactive isotopes of the same element.

Cyclotron-Produced Tc-99m: In contrast, the direct production of Tc-99m in a cyclotron via the ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc reaction can result in a product with lower specific activity. This is because the proton bombardment of the ¹⁰⁰Mo target not only produces the desired ⁹⁹ᵐTc but can also lead to the formation of the long-lived ground state isomer, Technetium-99 (⁹⁹Tc), which has a half-life of 211,000 years. The presence of ⁹⁹Tc and any unreacted ¹⁰⁰Mo in the final product increases the total mass of technetium, thereby lowering the specific activity of the ⁹⁹ᵐTc.

The co-production of ⁹⁹Tc is a significant consideration for cyclotron-based methods, as a lower specific activity can potentially impact the labeling efficiency of radiopharmaceuticals and the quality of the resulting images in sensitive research applications. However, advancements in targetry, purification techniques, and the use of highly enriched ¹⁰⁰Mo targets are continually improving the specific activity of cyclotron-produced Tc-99m to levels comparable to that obtained from generators.

| Production Method | Primary Source Material | Typical Specific Activity | Implications for Research Availability |

|---|---|---|---|

| ⁹⁹Mo/⁹⁹ᵐTc Generator | ⁹⁹Mo from nuclear reactors | High (carrier-free) | Vulnerable to reactor outages and supply chain disruptions, potentially limiting consistent availability. |

| Cyclotron Production | ¹⁰⁰Mo target | Lower (can be improved with advanced techniques) | Offers potential for decentralized, on-demand production, enhancing local and regional availability. |

| Isotope | Half-life | Decay Product |

|---|---|---|

| Technetium-99m (⁹⁹ᵐTc) | 6.01 hours | Technetium-99 (⁹⁹Tc) |

| Molybdenum-99 (⁹⁹Mo) | 66 hours | Technetium-99m (⁹⁹ᵐTc) |

| Technetium-99 (⁹⁹Tc) | 211,000 years | Ruthenium-99 (⁹⁹Ru) |

Radiochemistry and Coordination Chemistry of Technetium 99m

Oxidation States and Reactivity of Technetium in Radiopharmaceutical Synthesis

The rich coordination and redox chemistry of technetium, with oxidation states ranging from -1 to +7, is fundamental to the synthesis of diverse Tc-99m radiopharmaceuticals. researchgate.netresearchgate.net The most common oxidation states utilized in imaging agents are +1, +3, +4, and +5. unm.eduresearchgate.net The specific oxidation state achieved during synthesis is influenced by factors such as the reducing agent, the coordinating ligands, and the reaction pH. researchgate.netunm.edu

Technetium-99m is typically obtained from a ⁹⁹Mo/⁹⁹mTc generator as the pertechnetate (B1241340) anion ([TcO₄]⁻), in which technetium is in its highest and most stable oxidation state of +7. pharmacylibrary.comluc.edu In this form, Tc(VII) is relatively non-reactive and does not readily form complexes with chelating ligands. unm.eduluc.edu Therefore, a crucial first step in the preparation of most Tc-99m radiopharmaceuticals is the reduction of pertechnetate to a lower, more reactive oxidation state. unm.edupharmacylibrary.com This reduction allows the technetium to be chelated by various ligands to form stable complexes. unm.edu The presence of oxygen can interfere with this reduction process, making it necessary to use an excess of the reducing agent. snmjournals.org

Table 1: Common Oxidation States of Technetium in Radiopharmaceuticals

| Oxidation State | Archetypal Core | Example Application Area |

|---|---|---|

| +1 | fac-[Tc(CO)₃]⁺ | Organometallic complexes |

| +3 | [Tc]³⁺ | Cholescintigraphy (IDA analogues) |

| +4 | [Tc]⁴⁺ | Bone scintigraphy (diphosphonates) |

This table is based on information from multiple sources. researchgate.netunm.edupharmacylibrary.com

To achieve the necessary reduction of Tc(VII), a reducing agent is a key component in radiopharmaceutical kits. pharmacylibrary.com Stannous chloride (SnCl₂) is the most widely used reducing agent for this purpose. luc.eduresearchgate.net The stannous ion (Sn²⁺) effectively reduces pertechnetate to lower oxidation states, typically Tc(III), Tc(IV), or Tc(V), which are then capable of forming stable coordination complexes with the chosen ligand. unm.eduresearchgate.net The amount of stannous ion must be sufficient to reduce all the pertechnetate present to ensure high radiolabeling yields. unm.edu The stannous ion itself is oxidized to the stannic ion (Sn⁴⁺) in the process. luc.edu While stannous chloride is prevalent, other reducing agents like sodium borohydride (B1222165) are used in specific preparations, particularly for organometallic Tc(I) complexes. researchgate.net

Ligand Design and Chelation Strategies for Technetium-99m Complexes

The design of ligands is critical in determining the physicochemical properties and, consequently, the biological distribution of the final Tc-99m radiopharmaceutical. nih.gov A ligand system must form a stable and kinetically inert complex with technetium to prevent its release in vivo. scielo.br

The geometry of a technetium complex is dictated by its oxidation state and the nature of the coordinating ligands. researchgate.net Technetium complexes can adopt various geometries, including tetrahedral, octahedral, and pentagonal bipyramidal. researchgate.net A common and important geometry for Tc(V) complexes, particularly those containing the [Tc=O]³⁺ core, is the square pyramidal structure. researchgate.netunm.eduwilliams.edu In this five-coordinate arrangement, the oxo group occupies the apical position, with the four donor atoms of the ligand forming the base of the pyramid. unm.edu

The stability and reactivity of technetium radiopharmaceuticals are often centered around specific inorganic cores. These cores represent stable arrangements of technetium with strongly bound atoms like oxygen or nitrogen, which then coordinate with a larger chelating ligand.

[Tc=O]³⁺ (Oxotechnetium(V)) : This is one of the most prevalent cores in Tc-99m chemistry. unm.edu The strong Tc=O double bond provides stability, and the core readily forms five-coordinate, square pyramidal complexes with a variety of tetradentate chelators. unm.eduwilliams.edu

[O=Tc=O]⁺ (Dioxotechnetium(V)) : This core is also associated with the Tc(V) oxidation state. unm.edu

[Tc≡N]²⁺ (Nitrido Technetium(V)) : Characterized by a technetium-nitrogen triple bond, this core forms stable five-coordinate complexes. researchgate.netmdpi.com The nitrido ligand is a very strong π-electron donor, contributing to the stability of the complex. mdpi.com

fac-[Tc(CO)₃]⁺ (Tricarbonyl Technetium(I)) : This organometallic core has become highly significant in modern radiopharmaceutical design. researchgate.netnih.gov The facial arrangement of the three carbon monoxide (CO) ligands leaves three coordination sites available for a chelating ligand, forming stable, six-coordinate octahedral complexes. researchgate.netnih.gov The precursor, [Tc(CO)₃(H₂O)₃]⁺, is a versatile synthon for labeling a wide range of molecules. researchgate.net

Table 2: Key Technetium-99m Core Structures

| Core Structure | Technetium Oxidation State | Typical Geometry |

|---|---|---|

| [Tc=O]³⁺ | +5 | Square Pyramidal |

| [O=Tc=O]⁺ | +5 | Varies |

| [Tc≡N]²⁺ | +5 | Square Pyramidal |

This table is compiled from various sources. researchgate.netunm.eduwilliams.eduresearchgate.netmdpi.comnih.gov

The reduced, cationic forms of technetium are Lewis acids and readily react with Lewis bases, which are atoms that can donate a pair of electrons. Ligands designed for Tc-99m chelation typically incorporate a combination of soft and hard donor atoms to achieve high stability. researchgate.net The preference for specific donor atoms is related to the oxidation state of the technetium center. For instance, the harder, higher oxidation states like Tc(V) show a strong affinity for hard donor atoms such as oxygen (O) and nitrogen (N). unm.eduwilliams.edu Softer oxidation states, like Tc(I), can be effectively stabilized by softer donor atoms. Generally, the most common and effective donor atoms found in ligands for technetium-99m are Nitrogen (N), Oxygen (O), Sulfur (S), and Phosphorus (P). researchgate.netunm.edu

Bifunctional Chelators (BFCs) in Bioconjugation

A variety of BFCs have been developed for 99mTc, each with unique coordination chemistry. One prominent class is the NxSy chelators, which utilize nitrogen and sulfur donor atoms to form stable complexes with technetium. For instance, N2S2 chelators, featuring a core of two nitrogen and two sulfur atoms, have been shown to form stable complexes with both technetium and its therapeutic analogue, rhenium. acs.org These chelators can be functionalized with a carboxylic acid group to facilitate conjugation to the amino groups of biomolecules. acs.org Another example includes tetraamine-derived BFCs, which form stable, monocationic complexes with the Tc(V)O2 core, leading to favorable hydrophilic properties and in vivo stability. nih.gov

The design of BFCs also considers the oxidation state of technetium in the final complex. For many 99mTc radiopharmaceuticals, the pertechnetate ion ([99mTc]TcO4-), in which technetium is in the +7 oxidation state, is reduced to a lower oxidation state, typically Tc(V), to allow for chelation. unm.edumdpi.com The BFC must be able to stabilize this reduced form of technetium to prevent the formation of impurities.

The table below summarizes some common bifunctional chelators used for 99mTc labeling.

| Chelator Type | Donor Atoms | Common Functional Group for Conjugation | Key Features |

| N2S2 | 2 Nitrogen, 2 Sulfur | Carboxylic Acid | Forms stable complexes with Tc(V); can also chelate Rhenium. acs.org |

| Tetraamine | 4 Nitrogen | Hydroxyl, Azide, Succinyl Ester | Forms stable, hydrophilic, monocationic Tc(V)O2 complexes. nih.gov |

| HYNIC | Nitrogen, Nitrogen | Nicotinic Acid Hydrazide | Acts as a mono- or bidentate ligand, requires co-ligands for stable Tc-99m chelation. acs.org |

| Bis(hydroxamamide) | 4 Oxygen | Amine | Forms stable 99mTc chelates with high stability at low concentrations. acs.org |

Mixed-Ligand Approaches (e.g., "3+1" Concept)

The "3+1" mixed-ligand concept is an innovative strategy in 99mTc radiopharmaceutical design that offers a versatile platform for creating neutral, lipophilic complexes. This approach involves the coordination of the Tc(V) oxo core (Tc=O3+) with two different types of ligands: a tridentate ligand that binds to three of the available coordination sites on the technetium atom, and a monodentate ligand that occupies the remaining fourth site. researchgate.net

This concept allows for a modular approach to radiopharmaceutical development. The tridentate ligand typically provides a stable anchor for the technetium core, while the monodentate ligand can be varied to fine-tune the physicochemical properties of the final complex, such as lipophilicity, charge, and size. This tunability is crucial for optimizing the pharmacokinetic behavior of the radiopharmaceutical, for instance, to achieve brain or myocardial perfusion imaging.

An example of the "3+1" approach involves the use of an N-substituted bis(2-mercaptoethylamine) as the tridentate ligand and a simple monodentate thiol as the fourth ligand. The tridentate ligand coordinates to the TcO3+ core, leaving one coordination site open, which is then occupied by the monodentate thiol to form a neutral mixed-ligand complex. researchgate.net However, studies have shown that the in vivo stability of these "3+1" complexes can be variable, with some demonstrating unexpected reactivity and metabolism in whole blood. nih.gov This highlights the importance of careful ligand design and thorough in vitro and in vivo evaluation when employing this strategy.

Reaction Kinetics and Thermodynamics in Radiopharmaceutical Formation

The initial step in most preparations involves the reduction of pertechnetate ([99mTc]TcO4-) from the +7 oxidation state to a more reactive, lower oxidation state. unm.edu Stannous chloride (SnCl2) is the most commonly used reducing agent in commercial kits. mdpi.com The kinetics of this reduction step are crucial; an inefficient reduction can lead to the presence of unchelated pertechnetate as a radiochemical impurity.

Once reduced, the technetium species must be rapidly and efficiently chelated by the ligand present in the kit. The rate of this complexation reaction is dependent on several factors, including the concentration of the reactants, temperature, and pH. Many labeling reactions are optimized to occur at a pH range of 4 to 6. pharmacylibrary.com

From a thermodynamic perspective, the final 99mTc complex must be stable to prevent dissociation in vivo. The stability of the complex is determined by the change in Gibbs free energy (ΔG) upon its formation. A large negative ΔG indicates a thermodynamically favorable and stable complex. The thermodynamic stability of Tc(IV)-EDTA complexes, for example, has been studied, revealing that their formation is exothermic and entropically favorable. researchgate.netosti.gov The insolubility of reduced, uncomplexed technetium species, such as technetium dioxide (TcO2), can act as a "thermodynamic trap," making the technetium unavailable for chelation if the desired complexation reaction is not kinetically favorable. pharmacylibrary.com

Radiochemical Purity Assessment Methodologies

Ensuring the radiochemical purity (RCP) of a 99mTc radiopharmaceutical is a mandatory quality control step before administration to a patient. nih.gov The RCP is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com For most 99mTc-labeled compounds, the lower limit for RCP is 95%. europeanpharmaceuticalreview.com

Various chromatographic methods are employed to determine the RCP of 99mTc-labeled compounds. europeanpharmaceuticalreview.com

Radio-Thin Layer Chromatography (Radio-TLC): This is the most widely used method for routine quality control of 99mTc radiopharmaceuticals prepared from kits due to its simplicity, speed, and low cost. researchgate.netnih.gov The technique involves spotting the radiopharmaceutical onto a stationary phase, such as a paper or instant thin-layer chromatography (ITLC) strip, and allowing a mobile phase (solvent) to move up the strip. ymaws.com Different chemical species will migrate at different rates depending on their affinity for the stationary and mobile phases. The distribution of radioactivity on the strip is then measured to quantify the percentage of the desired radiolabeled compound and any radiochemical impurities. ymaws.com Often, two different chromatographic systems are used to separate and quantify the main impurities: free pertechnetate and hydrolyzed-reduced technetium. ymaws.com

Radio-Reversed-Phase High-Performance Liquid Chromatography (Radio-RP-HPLC): Radio-RP-HPLC is a more sophisticated and powerful chromatographic technique that provides higher resolution separation of the different chemical species in a radiopharmaceutical preparation. rsc.org It utilizes a high-pressure pump to pass the sample through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components. While Radio-RP-HPLC is more expensive and time-consuming than Radio-TLC, it is an invaluable tool for the development and quality control of more complex radiopharmaceuticals and for investigating the presence of multiple radiolabeled species. ymaws.com

The following table provides a comparison of these two common techniques.

| Feature | Radio-Thin Layer Chromatography (Radio-TLC) | Radio-Reversed-Phase High-Performance Liquid Chromatography (Radio-RP-HPLC) |

| Principle | Separation based on differential partitioning between a stationary phase and a mobile phase. ymaws.com | High-pressure separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase. rsc.org |

| Application | Routine quality control of kit-based radiopharmaceuticals. europeanpharmaceuticalreview.com | Research, development, and quality control of complex radiopharmaceuticals. ymaws.com |

| Advantages | Simple, rapid, and inexpensive. researchgate.net | High resolution, sensitive, and provides quantitative data. rsc.org |

| Disadvantages | Lower resolution compared to HPLC. researchgate.net | Expensive, complex instrumentation, and longer analysis time. europeanpharmaceuticalreview.com |

The presence of radiochemical impurities in a 99mTc radiopharmaceutical preparation can compromise the quality of the diagnostic image and lead to unnecessary radiation dose to non-target organs. unm.edu The two most common impurities are unchelated pertechnetate and colloidal technetium.

Unchelated Pertechnetate ([99mTc]TcO4-): This impurity arises from incomplete reduction of the initial pertechnetate or from re-oxidation of the reduced technetium. unm.edu Free pertechnetate will distribute in the body differently from the desired radiopharmaceutical, potentially localizing in the thyroid gland, salivary glands, and stomach. ymaws.com Its presence is typically identified using chromatographic techniques where it is highly mobile in most solvent systems. nih.gov Mitigation strategies include ensuring the potency of the reducing agent (stannous chloride) and protecting the preparation from oxidizing agents.

Colloidal Technetium (Hydrolyzed-Reduced Technetium): This impurity consists of insoluble particles of reduced technetium, often in the form of technetium dioxide (99mTcO2). unm.edusnmjournals.org It forms when the reduced technetium is not efficiently chelated by the ligand and undergoes hydrolysis. pharmacylibrary.com These colloidal particles are taken up by the reticuloendothelial system, leading to unintended radioactivity in the liver, spleen, and bone marrow. unm.edu Colloidal technetium is identified chromatographically as it remains at the origin (point of application) on the chromatography strip. nih.gov Its formation can be minimized by ensuring an adequate amount of chelating agent is present and by maintaining the appropriate pH during the labeling reaction. pharmacylibrary.com

Radiopharmaceutical Design Principles and Molecular Targeting Strategies

Structure-Activity Relationships in Technetium-99m Radiocomplexes

The biological behavior of a Technetium-99m radiopharmaceutical is intricately linked to its chemical structure. The relationship between the molecular architecture of the complex and its performance both in laboratory settings (in vitro) and in living organisms (in vivo) is a critical area of research that guides the design of new and improved imaging agents.

Influence of Ligand Architecture on in vitro and in vivo Performance

The architecture of the ligand system chelating the Technetium-99m core profoundly dictates the stability, reactivity, and ultimately, the biological fate of the resulting radiocomplex. For dithiocarbamate-based ligands, the nature of the substituent groups on the nitrogen atom plays a crucial role in determining the properties of the complex.

Research has shown that the general formula for many of these complexes is 99mTcN(L)2, where L represents the monoanionic form of a dithiocarbamate (B8719985) ligand of the type [R1(R2)-N-C(=S)S]-. researchgate.net The lateral groups, R1 and R2, can be varied to modulate the characteristics of the radiopharmaceutical. researchgate.net For instance, lipophilic [99mTcN(DTC)2] complexes, where DTC stands for dithiocarbamate, have demonstrated the ability to cross the blood-brain barrier, making them candidates for brain perfusion imaging.

The stability of the complex is paramount for its successful application. Studies have demonstrated that many Technetium-99m dithiocarbamate complexes exhibit good stability in vitro over several hours. nih.govimagingcdt.com This stability is essential to ensure that the radionuclide remains chelated to the ligand and does not dissociate in vivo, which could lead to non-specific uptake and poor image quality.

The in vivo performance, including organ uptake and clearance kinetics, is also heavily influenced by the ligand structure. For example, in a series of bis(dithiocarbamato) nitrido technetium-99m complexes, variations in the lateral R1 and R2 groups were found to strongly influence the kinetics of heart uptake and clearance in animal models. researchgate.net This highlights the power of synthetic chemistry to fine-tune the biological properties of these imaging agents by making subtle changes to the ligand architecture.

| Complex Type | Key Ligand Feature | Observed In Vitro/In Vivo Performance | Potential Application |

|---|---|---|---|

| [99mTcN(DTC)2] | Lipophilic R groups on dithiocarbamate | Crosses blood-brain barrier | Brain perfusion imaging |

| [99mTcN(DTC)2] | Varied lateral R1 and R2 groups | Altered heart uptake and clearance kinetics | Myocardial imaging |

| 99mTcO-N4IPDTC | 4-nitroimidazole moiety | Good hypoxic selectivity and tumor accumulation | Tumor hypoxia imaging nih.gov |

| 99mTcN-Glucose DTC | Glucose moiety | High tumor uptake and good retention | Tumor imaging imagingcdt.com |

Impact of Charge, Size, and Lipophilicity on Biodistribution Modalities

Charge: Neutral complexes are often preferred for crossing biological barriers like the blood-brain barrier. Many Technetium-99m dithiocarbamate complexes are designed to be neutral, which contributes to their lipophilic character. researchgate.net

Size: The molecular size of the complex can influence its route of excretion. Smaller hydrophilic molecules are typically cleared rapidly by the kidneys, while larger or more lipophilic molecules may be excreted through the hepatobiliary system (liver and bile).

Lipophilicity: This is a key factor influencing how a radiopharmaceutical is distributed in the body. Highly lipophilic complexes tend to be taken up by organs with high fat content and are often cleared by the liver. In contrast, hydrophilic (water-soluble) complexes are more likely to be excreted by the kidneys. The lipophilicity of Technetium-99m dithiocarbamate complexes can be systematically modified by altering the substituent groups on the dithiocarbamate ligand. For example, the introduction of hydrophilic moieties like glucose can shift the biodistribution towards renal clearance and can also be used to target glucose transporters which are often overexpressed in tumors. imagingcdt.com Conversely, increasing the lipophilicity can enhance brain uptake.

A study on a series of 99mTc complexes of phenylenediamine-thiol-thioether ligands, which share some structural similarities with dithiocarbamates in terms of sulfur coordination, demonstrated that neutral and lipophilic complexes showed significant brain uptake and retention.

| Property | Effect on Biodistribution | Example Application |

|---|---|---|

| Neutral Charge | Facilitates crossing of the blood-brain barrier | Brain imaging agents |

| Small Size & Hydrophilicity | Promotes rapid renal clearance | Kidney function imaging |

| High Lipophilicity | Increased uptake in fatty tissues and hepatobiliary clearance | Myocardial and brain imaging |

| Hydrophilicity (e.g., with glucose conjugation) | Enhanced renal excretion and potential for tumor targeting | Tumor imaging imagingcdt.com |

Rational Design of Targeted Radioligands

The principle of rational drug design is central to the development of modern radiopharmaceuticals. This involves creating molecules that can specifically bind to biological targets, such as receptors or enzymes, that are associated with a particular disease state. This targeted approach enhances the diagnostic accuracy and can also be applied for therapeutic purposes.

Integration of Targeting Vectors with Technetium-99m Chelates

To achieve targeted delivery, a targeting vector—a molecule with high affinity for a specific biological target—is attached to the Technetium-99m chelate. Dithiocarbamates can serve as bifunctional chelators, meaning they can both strongly bind to the Technetium-99m and be chemically modified to attach a targeting molecule.

The dithiocarbamate ligand can be used as a linker to attach Technetium-99m to specific targeting molecules. This has been demonstrated with dithiocarbamate derivatives of several antibiotic molecules for the purpose of infection imaging. In these cases, a native amine group on the antibiotic is reacted with carbon disulfide (CS2) to form the dithiocarbamate, which then chelates the Technetium-99m.

Strategies for Receptor-Specific Binding (e.g., PSMA, 5-HT1A)

A key strategy in radiopharmaceutical design is to target receptors that are overexpressed in diseased tissues. Two such receptors that have garnered significant attention are the Prostate-Specific Membrane Antigen (PSMA) and the serotonin (B10506) 1A (5-HT1A) receptor.

5-HT1A Receptor: Alterations in the density of 5-HT1A receptors are implicated in various neuropsychiatric disorders. Researchers have successfully developed Technetium-99m labeled ligands for imaging these receptors. One approach involves creating a dithiocarbamate derivative of a known 5-HT1A receptor antagonist. For example, a complex of Technetium-99m with 4-[(2-methoxyphenyl)piperazin-1-yl]-dithioformate has shown specific binding to 5-HT1A receptors, with higher uptake in receptor-rich regions of the brain like the hippocampus.

Prostate-Specific Membrane Antigen (PSMA): PSMA is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for both imaging and therapy. While numerous Technetium-99m labeled PSMA inhibitors have been developed, the scientific literature predominantly describes the use of chelators other than dithiocarbamates for this application. Chelating systems such as HYNIC (hydrazinonicotinamide) and EDDA (ethylenediamine-N,N'-diacetic acid) are more commonly employed for creating 99mTc-PSMA imaging agents. nih.govmdpi.com Although dithiocarbamates are versatile, their application in the design of 99mTc-PSMA radioligands is not as widely reported. The choice of chelator can significantly impact the pharmacokinetics of the resulting radiotracer, and further research may explore the potential of dithiocarbamates in this context. nih.govnih.gov

Peptide, Antibody, and Small Molecule Conjugation Techniques

The conjugation of Technetium-99m chelates to various targeting vectors like peptides, antibodies, and small molecules is a fundamental aspect of targeted radiopharmaceutical development.

Small Molecule Conjugation: As previously mentioned, dithiocarbamates have been successfully conjugated to small molecules. The synthesis often involves the reaction of an amine group on the small molecule with carbon disulfide to generate the dithiocarbamate chelating moiety. This approach has been used to label antibiotics and receptor ligands with Technetium-99m.

Peptide Conjugation: Peptides are attractive targeting vectors due to their high receptor affinity and rapid clearance from non-target tissues. While dithiocarbamates have been explored for peptide conjugation, other bifunctional chelators are more commonly described in the literature for this purpose. A research project has aimed to synthesize new dithiocarbamate chelators that can be functionalized with multiple copies of a targeting peptide for SPECT imaging. imagingcdt.com

Antibody Conjugation: Monoclonal antibodies (mAbs) offer high specificity for their target antigens. The labeling of antibodies with Technetium-99m has historically been challenging. While various bifunctional chelating agents have been developed for this purpose, the use of dithiocarbamates for antibody conjugation is not as established as other methods, such as those employing diamide (B1670390) dithiolate (N2S2) chelators. nih.gov The development of dithiocarbamate-based bifunctional chelators suitable for stable antibody conjugation remains an area for further investigation. imagingcdt.com

Nanomaterial-Based Technetium-99m Radiopharmaceuticals

The convergence of nanotechnology with nuclear medicine has paved the way for the development of sophisticated radiopharmaceuticals. nih.gov Technetium-99m, with its favorable nuclear properties including a 6-hour half-life and 140 keV gamma emission, remains a cornerstone for Single Photon Emission Computed Tomography (SPECT) imaging. nih.govmdpi.com When combined with nanoparticles, its diagnostic capabilities can be significantly enhanced, allowing for targeted delivery and improved imaging of physiological and pathological processes at the molecular level. nih.govresearchgate.net

Design and Synthesis of Labeled Nanoparticles

The design of ⁹⁹ᵐTc-labeled nanoparticles is a multi-faceted process that involves the careful selection of the nanoparticle core, surface modifications, and a robust radiolabeling strategy to ensure stability and efficacy. nih.gov The goal is to create a stable complex where the nanoparticle acts as a carrier for the ⁹⁹ᵐTc, guiding it to a specific biological target. tandfonline.com

Nanoparticle Platforms: A variety of both inorganic and organic nanoparticles have been explored for this purpose.

Inorganic Nanoparticles: These include gold nanoparticles (AuNPs), superparamagnetic iron oxide nanoparticles (SPIONs), and silica (B1680970) nanoparticles. nih.govresearchgate.net SPIONs, for instance, offer the potential for dual-modality imaging with both SPECT and Magnetic Resonance Imaging (MRI). snmjournals.org

Organic Nanoparticles: This category comprises liposomes, dendrimers, and polymeric nanoparticles such as those made from poly(lactic-co-glycolic acid) (PLGA) and chitosan. tandfonline.comnih.govnih.gov These materials are often chosen for their biocompatibility and biodegradability. nih.gov

Radiolabeling Strategies: Attaching ⁹⁹ᵐTc to a nanoparticle can be achieved through several methods, broadly categorized as direct and chelator-mediated labeling. tandfonline.comnih.gov

Direct Labeling: This approach involves the direct interaction of ⁹⁹ᵐTc with the nanoparticle surface, often facilitated by a reducing agent like stannous chloride. nih.govnih.gov This method has been successfully used for various nanoparticles, including iron oxide and cobalt ferrite, yielding high labeling efficiency and stability. nih.gov The principle relies on the reduction of ⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻) to a lower oxidation state that can then bind to the nanoparticle. nih.gov

Chelator-Mediated Labeling: In this indirect method, a bifunctional chelator is first attached to the nanoparticle surface. nih.gov This chelator has one functional group that binds to the nanoparticle and another that forms a stable coordination complex with ⁹⁹ᵐTc. nih.gov Common chelators include diethylenetriaminepentaacetic acid (DTPA) and hydrazinonicotinamide (HYNIC). nih.govkcl.ac.uk This strategy offers high stability and versatility. nih.gov For example, ⁹⁹ᵐTc can be chelated by HYNIC, which is conjugated to a peptide that then interacts with gold nanoparticles. nih.gov

The synthesis process often requires optimization of various parameters such as pH, temperature, and reactant concentrations to achieve high radiochemical purity and stability. mdpi.com Characterization of the resulting radiolabeled nanoparticles is crucial and typically involves techniques like dynamic light scattering (DLS) to determine size and zeta potential, and chromatography to assess labeling efficiency and purity. nih.govmdpi.com

| Nanoparticle Type | Labeling Method | Key Reagents/Chelators | Reported Labeling Efficiency |

|---|---|---|---|

| Iron Oxide (SPIONs) | Direct | Stannous Chloride | High |

| Gold (AuNPs) | Chelator-Mediated | HYNIC, Tricarbonyl Complex | >95% |

| PLGA | Direct (Encapsulation) | - | ~94% |

| Chitosan | Direct | - | >90% |

| Liposomes | Chelator-Mediated | DTPA, Iminothiolane-tricarbonyl complex | >95% |

Applications in Molecular Imaging Research

The use of ⁹⁹ᵐTc-labeled nanoparticles has shown significant promise in preclinical molecular imaging research, offering enhanced sensitivity and the ability to study the biodistribution and pharmacokinetics of nanomaterials in a non-invasive manner. nih.govnih.gov SPECT imaging with these agents allows for whole-body tracking, providing valuable data for the development of targeted drug delivery systems and diagnostic probes. researchgate.net

Key Research Applications:

Sentinel Lymph Node (SLN) Mapping: ⁹⁹ᵐTc-labeled nanoparticles, particularly SPIONs, have been successfully used for SLN imaging. snmjournals.org After subcutaneous injection, these nanoparticles are transported through the lymphatic system and accumulate in the SLNs, which can then be visualized using SPECT/CT, aiding in cancer staging. snmjournals.org

Tumor Imaging: Nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands (e.g., peptides like bombesin) to their surface. nih.govresearchgate.net For instance, ⁹⁹ᵐTc-AuNP-Lys³-bombesin has shown specificity for gastrin-releasing peptide receptors overexpressed in certain cancer cells. nih.gov This allows for the specific visualization of tumors and the monitoring of therapeutic responses. dntb.gov.ua

Biodistribution and Pharmacokinetic Studies: Radiolabeling nanoparticles with ⁹⁹ᵐTc is a crucial tool for evaluating how these materials distribute throughout the body and how they are cleared. semanticscholar.orgtandfonline.com Studies have tracked the in vivo behavior of various nanoparticles, including mesoporous carbon nanoparticles and DNA-based nanostructures, after administration, revealing their accumulation in organs like the liver, spleen, and kidneys, and their routes of excretion. semanticscholar.orgtandfonline.com This information is vital for assessing the safety and efficacy of nanomedicines. researchgate.net

| Application Area | Nanoparticle Example | Imaging Modality | Key Research Finding |

|---|---|---|---|

| Sentinel Lymph Node Mapping | ⁹⁹ᵐTc-SPIONs | SPECT/MRI | Successful identification and visualization of SLNs in preclinical models. snmjournals.org |

| Tumor Targeting | ⁹⁹ᵐTc-AuNP-Bombesin | SPECT/CT | Enhanced cellular uptake in cancer cells overexpressing specific receptors. nih.gov |

| Biodistribution Studies | ⁹⁹ᵐTc-Mesoporous Carbon Nanoparticles | SPECT | Demonstrated accumulation primarily in the gastrointestinal tract after oral administration with minimal uptake in other organs. semanticscholar.org |

| Pharmacokinetics of Nanocarriers | ⁹⁹ᵐTc-DNA Cube Nanoparticles | SPECT/CT | Showed metabolism through the liver and kidneys, providing insights into clearance pathways. tandfonline.com |

| Hepatocyte Imaging | ⁹⁹ᵐTc-SPIONs with Lactobionic Acid | SPECT/MRI | High accumulation in the liver, targeting hepatocyte receptors. nih.gov |

The continued development of these advanced radiopharmaceuticals holds the potential to bridge the gap between preclinical research and clinical applications, ultimately offering more precise diagnostic tools for a variety of diseases. nih.govresearchgate.net

Preclinical Evaluation Methodologies for Technetium Tc 99m Radiopharmaceuticals

In Vitro Characterization Techniques

Cell-Based Binding and Affinity Assays (e.g., IC50, Kd Determination)

No data is available in the scientific literature regarding the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values for Technetium Tc 99m dea. Studies on this compound did not include competitive binding assays or saturation binding experiments required to determine these metrics.

Cellular Internalization Studies (e.g., Mechanism Elucidation)

Information regarding the mechanism or extent of cellular internalization for this compound is not available. Research did not focus on the specific pathways by which this complex might enter cells.

Plasma Protein Binding Determinations

Quantitative data on the percentage of this compound that binds to plasma proteins could not be located in the available literature.

Lipophilicity Measurements (e.g., logD7.4)

While the development of this compound was predicated on achieving sufficient lipophilicity to cross the blood-brain barrier, a specific distribution coefficient (logD) at pH 7.4 has not been published.

In Vitro Stability Assessments under Physiological Conditions

Detailed studies assessing the in vitro stability of this compound in saline, serum, or other physiological media over time are not described in the available research.

Receptor Binding Assays (e.g., Autoradiography on Tissue Sections)

Autoradiographic studies were performed on rat brain sections as part of the preclinical evaluation of this compound. These studies were designed to assess the regional distribution of the agent within the brain rather than its binding to specific receptors. The results indicated a fixed regional distribution with a higher concentration of radioactivity observed in the gray matter relative to the white matter. This distribution pattern is consistent with cerebral blood flow rather than specific receptor binding. The research confirmed that the uptake was related to diffusion and blood perfusion.

In Vivo Preclinical Imaging and Biodistribution Studies

In vivo preclinical imaging and biodistribution studies are fundamental to the evaluation of Technetium Tc 99m (⁹⁹ᵐTc) radiopharmaceuticals. These studies utilize living animal models to assess the biological behavior, efficacy, and pharmacokinetic profile of a new radiotracer in a physiological setting. This phase of evaluation is critical for bridging the gap between initial laboratory development and potential clinical applications in humans mdpi.com. Methodologies under this category provide essential data on how the radiopharmaceutical distributes throughout the body, targets specific tissues or disease processes, and is eventually cleared.

Animal Models for Disease-Specific Evaluation (e.g., Tumor-Bearing Xenografts, Infection Models)

The selection of an appropriate animal model is crucial for evaluating the diagnostic potential of a ⁹⁹ᵐTc radiopharmaceutical for a specific disease. The model should accurately mimic the human condition to ensure the preclinical findings are translatable.

Tumor-Bearing Xenografts: For oncological applications, immunodeficient mice bearing human tumor xenografts are commonly used. mdpi.com These models are created by implanting human cancer cell lines, such as Hep-G2 for liver cancer, into the animal. mdpi.com This allows researchers to assess the tumor-targeting capabilities and uptake of the ⁹⁹ᵐTc-labeled compound in a controlled in vivo environment. mdpi.com For instance, the evaluation of [⁹⁹ᵐTc]DTPA-FLUT, a potential agent for rhabdomyosarcoma, utilized a rabbit model induced with RMS cancer cell lines to monitor in vivo accumulation with a SPECT camera. nih.gov Patient-derived xenografts (PDX) and genetically engineered mouse models (GEMM) are considered high-fidelity models that best represent human disease and offer high translational value. mdpi.com

Infection and Inflammation Models: To test radiopharmaceuticals designed for imaging infections, animal models are typically induced with bacterial strains. mdpi.com For example, rats with infections induced by Staphylococcus aureus or Escherichia coli are used to determine the target specificity and biodistribution of novel antibacterial agents like [⁹⁹ᵐTc]Tc-tigecycline. mdpi.com Similarly, porcine models of osteomyelitis, often induced by inoculating Staphylococcus aureus into the tibia, serve as a proof-of-concept platform to evaluate a tracer's ability to detect the infection. mdpi.com These models are valuable because they can substantiate the predictive validity of a tracer, as seen when routinely used clinical agents like [¹⁸F]FDG gave similar results in pigs as in humans. mdpi.com

Quantitative Biodistribution Analysis (e.g., % Injected Dose per Gram Tissue)

Quantitative biodistribution analysis is a cornerstone of preclinical evaluation that involves measuring the amount of radioactivity in various organs and tissues at different time points after administration of the ⁹⁹ᵐTc radiopharmaceutical. This is typically achieved by dissecting the animal model, weighing the individual organs, and measuring their radioactivity with a gamma counter. The results are commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g). mdpi.com

This analysis provides a detailed quantitative map of the tracer's distribution, accumulation in the target tissue, and clearance from non-target organs. For example, the biodistribution assessment of ⁹⁹ᵐTc-iFAP in tumor-bearing nude mice showed a high tumor uptake of 7.05 ± 1.13% ID/g at 30 minutes post-injection, with rapid clearance primarily through the kidneys. mdpi.com Such data are crucial for determining the optimal imaging window and assessing the tracer's specificity. Biodistribution studies have demonstrated that intravenously injected nanoparticles often show high uptake in the liver and spleen, which can be significantly reduced with intraperitoneal administration. mdpi.com The data also reveal clearance patterns, such as the rapid blood clearance observed with [⁹⁹ᵐTc]DTPA-FLUT in mouse models. nih.gov

Below is a table summarizing the biodistribution data for ⁹⁹ᵐTc-iFAP in nude mice with induced liver cancer tumors.

| Organ/Tissue | %ID/g at 30 min | %ID/g at 2 h |

|---|---|---|

| Tumor | 7.05 ± 1.13 | 5.18 ± 0.95 |

| Blood | 3.15 ± 0.41 | 0.43 ± 0.08 |

| Liver | 1.12 ± 0.23 | 0.51 ± 0.11 |

| Kidneys | 15.25 ± 2.54 | 8.97 ± 1.22 |

| Spleen | 0.45 ± 0.09 | 0.21 ± 0.05 |

| Lungs | 0.98 ± 0.17 | 0.32 ± 0.06 |

Data derived from a study on ⁹⁹ᵐTc-iFAP in Hep-G2 tumor-bearing nude mice mdpi.com. Values are represented as mean ± standard deviation.

Micro-SPECT/CT Imaging in Small Animals

Micro-SPECT (Single Photon Emission Computed Tomography) is a non-invasive imaging technique that allows for the three-dimensional visualization of ⁹⁹ᵐTc radiopharmaceutical distribution in small animals. technion.ac.il The gamma rays emitted by ⁹⁹ᵐTc are detected by a gamma camera to create functional images of biological processes. snmjournals.org When combined with Computed Tomography (CT), which provides detailed anatomical information, micro-SPECT/CT offers a powerful tool for preclinical evaluation. technion.ac.ilnih.gov The fusion of SPECT and CT images allows for the precise anatomical localization of radiotracer uptake, which is critical for interpreting the functional data. technion.ac.il

This technology is widely used to serially characterize various protein-mediated processes in laboratory settings. snmjournals.org In oncology, it enables the detection of molecules expressed on the surface of cancers, even those deep within the animal. snmjournals.org For instance, micro-SPECT/CT has been used to acquire images of ⁹⁹ᵐTc-iFAP uptake in tumor-bearing mice, visually confirming the biodistribution data. mdpi.com In cardiovascular research, ECG-gated microSPECT can assess left ventricular function and myocardial perfusion in mouse models of ischemia. nih.gov While small-animal PET is generally more sensitive and quantitatively accurate, SPECT offers advantages in study flexibility, lower costs, and simpler radiochemistry. snmjournals.org

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic (PK) profiling characterizes the absorption, distribution, metabolism, and excretion (ADME) of a ⁹⁹ᵐTc radiopharmaceutical over time. Preclinical PK studies are essential for understanding a drug candidate's behavior in a living system. Key parameters determined in these studies include the radiotracer's half-life in the blood, clearance rate, volume of distribution, and routes of excretion. longdom.org

For example, a preclinical study of a novel compound in Wistar rats involved administering the drug and collecting plasma samples at various intervals to construct a concentration-versus-time curve. longdom.org From this, parameters such as a short half-life of 6 minutes and a high clearance rate were determined, suggesting rapid bioconversion. longdom.org In the evaluation of ⁹⁹ᵐTc-labeled agents, studies in rats can be used to determine blood clearance rates and extraction efficiencies. nih.gov Biodistribution data often contributes to the PK profile by revealing the primary routes of elimination; for instance, high accumulation in the kidneys and bladder indicates renal excretion. nih.gov A study of a ⁹⁹ᵐTc-labeled synthetic polymer found that at 24 hours post-administration, 22.1% ± 2.5% of the injected dose had been excreted through the kidneys. nih.gov This information is vital for predicting the agent's behavior and imaging potential in humans.

Considerations for Dual-Tracer Imaging (e.g., ⁹⁹ᵐTc/¹⁸F SPECT/PET)

Dual-tracer imaging allows for the simultaneous or near-simultaneous visualization of two different molecular pathways or physiological processes in the same animal. nih.govfrontiersin.org A common preclinical application involves using a ⁹⁹ᵐTc-based SPECT tracer alongside a Fluorine-18 (¹⁸F)-based PET tracer. nih.govfrontiersin.orgresearchgate.netnih.gov While this approach offers significant research advantages, it presents technical challenges due to the differing emission profiles of the radionuclides. nih.govfrontiersin.org

The primary challenges include:

Impact of ⁹⁹ᵐTc on PET Imaging: The presence of high ⁹⁹ᵐTc activities (e.g., >100 MBq) can adversely affect PET image quality and quantification by increasing the rate of single gamma detections, which raises the detector dead-time. nih.govfrontiersin.orgresearchgate.net

Impact of ¹⁸F on SPECT Imaging: The high-energy 511 keV photons from ¹⁸F positron annihilation can undergo Compton scattering, where they lose energy and are incorrectly detected within the 140.5 keV energy window for ⁹⁹ᵐTc. frontiersin.orgnih.gov This "down-scatter" leads to an overestimation of ⁹⁹ᵐTc activity and increased noise in the SPECT image. nih.govfrontiersin.orgnih.gov

To mitigate these crossover effects, specific experimental designs are required. Studies have shown that the negative impact of ¹⁸F on SPECT imaging can be completely mitigated if the activity ratio of ⁹⁹ᵐTc to ¹⁸F is greater than 70:1. nih.govfrontiersin.orgresearchgate.net By carefully planning the injection and imaging sequences, researchers can devise protocols that allow for effective dual-tracer imaging with minimal interference between the two radionuclides. nih.gov Another approach is dual-isotope SPECT, for example using ⁹⁹ᵐTc and Indium-111 (¹¹¹In), which have different primary γ-energies (140.5 keV for ⁹⁹ᵐTc; 171 keV and 245 keV for ¹¹¹In) that allow for their discrimination. mdpi.com

Advanced Imaging Modalities and Research Applications

Single Photon Emission Computed Tomography (SPECT) Principles

Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional (3D) information about the distribution of a radiotracer within the body. nih.govasrjetsjournal.org This is achieved by using a rotating gamma camera to acquire multiple two-dimensional (2D) images from various angles around the patient. asrjetsjournal.orgfiveable.me The fundamental principle of SPECT lies in the detection of single gamma photons emitted from a radionuclide, such as Technetium-99m, that has been administered to the patient. nih.govyoutube.com By reconstructing these projections, SPECT can generate cross-sectional images of the radiotracer's concentration, offering insights into organ function and cellular activity. snmjournals.org This capability significantly enhances image contrast and allows for the separation of overlapping structures, which is a limitation of planar imaging. snmjournals.org

The gamma camera is the cornerstone of SPECT imaging. fiveable.me Its primary components include a collimator, a scintillation crystal (typically sodium iodide doped with thallium), an array of photomultiplier tubes (PMTs), and a computer system for data processing. fiveable.me

Collimator : This lead shield with precisely aligned holes allows only gamma rays traveling in a specific direction (perpendicular to the detector) to reach the crystal, thereby providing spatial information. asrjetsjournal.orgfiveable.me

Scintillation Crystal : When a gamma ray passes through the collimator and strikes the crystal, its energy is converted into a flash of light, or scintillation. asrjetsjournal.orgfiveable.mesnmjournals.org

Photomultiplier Tubes (PMTs) : Arranged behind the crystal, PMTs detect the scintillations and convert the light signal into an electrical pulse. The location of the gamma ray interaction is determined by the pattern and intensity of the signals from the PMT array. fiveable.me

Data acquisition in SPECT involves the gamma camera rotating around the patient, acquiring a series of 2D projection images at multiple angles. fiveable.mesnmjournals.org This can be done in a "step-and-shoot" mode, where the camera stops at each angle to acquire data, or in a continuous rotation mode. fiveable.meradiologykey.com The acquired data from each projection is stored in a computer for subsequent image reconstruction.

The process of converting the 2D projection data into a 3D image is known as image reconstruction. Two main categories of algorithms are used for this purpose: analytical and iterative methods. nih.govsnmjournals.orgproquest.com

Filtered Backprojection (FBP) is a widely used analytical method due to its speed and simplicity. nih.govproquest.com It involves applying a mathematical filter to the projection data to reduce blurring and then back-projecting the filtered data to create the final image slices. nih.gov While computationally efficient, FBP can be susceptible to noise and artifacts. proquest.comnih.gov

Iterative Reconstruction methods, such as Maximum Likelihood Expectation Maximization (MLEM) and Ordered Subsets Expectation Maximization (OSEM), offer improved image quality by more accurately modeling the physical processes of photon emission and detection. nih.govsnmjournals.orgsnmjournals.orgproquest.com These algorithms start with an initial estimate of the radiotracer distribution and iteratively refine it by comparing the estimated projections with the actual measured data. snmjournals.orgnih.gov While more computationally intensive, iterative techniques can produce images with better resolution and lower noise. snmjournals.orgproquest.com

| Reconstruction Algorithm | Principle | Advantages | Disadvantages |

| Filtered Backprojection (FBP) | Analytical method involving filtering and back-projection of projection data. nih.gov | Fast and computationally efficient. proquest.com | Can be prone to noise and artifacts. nih.gov |

| Maximum Likelihood Expectation Maximization (MLEM) | Iterative statistical method that refines an image estimate to maximize the likelihood of the measured projections. snmjournals.orgproquest.comnih.gov | Can produce higher quality images with better noise control. nih.gov | Computationally intensive and slower than FBP. snmjournals.orgnih.gov |

| Ordered Subsets Expectation Maximization (OSEM) | An acceleration of the MLEM algorithm that uses subsets of the projection data in each iteration. nih.gov | Faster convergence than MLEM while maintaining good image quality. nih.gov | Can introduce some variability depending on the subset selection. |

The integration of SPECT with Computed Tomography (CT) into a single hybrid imaging system has revolutionized nuclear medicine research. nih.gove-century.us SPECT provides highly sensitive functional information, while CT offers detailed anatomical localization. nih.govnih.govresearchgate.net The co-registered images from a SPECT/CT scanner allow for the precise anatomical localization of areas with abnormal radiotracer uptake, significantly improving diagnostic accuracy and specificity. nih.gove-century.usresearchgate.net

In research settings, SPECT/CT is invaluable for:

Accurate Attenuation Correction : CT data can be used to create an attenuation map of the subject, which allows for a more accurate correction of photon attenuation within the tissues, leading to more quantitative SPECT images. nih.govnih.gov

Improved Localization of Radiotracer Uptake : The anatomical context provided by CT helps to precisely identify the location of functional abnormalities seen on SPECT. nih.govresearchgate.net

Preclinical Drug Development : SPECT/CT is used to study the biodistribution and pharmacokinetics of new Tc-99m labeled drugs and to monitor their therapeutic effects. nih.gov

Integration with Other Preclinical Imaging Modalities (e.g., PET, MRI)

The combination of SPECT with other imaging modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) in preclinical research provides a more comprehensive understanding of biological processes. ucl.ac.uknih.gov

SPECT/PET : While both are functional imaging techniques, they can provide complementary information. For instance, a study could use a Tc-99m labeled SPECT tracer to visualize one biological pathway and a PET tracer to visualize another simultaneously or sequentially.

SPECT/MRI : This combination offers the high sensitivity of SPECT with the excellent soft-tissue contrast and spatial resolution of MRI. nih.govucl.ac.uk MRI can provide detailed anatomical information and can also offer functional data, such as information on blood flow and tissue perfusion, which can be correlated with the metabolic information from SPECT. ucl.ac.uk The development of simultaneous SPECT/MRI systems presents technical challenges but holds great promise for multimodal preclinical imaging. ucl.ac.uk

Innovative Research Applications of Technetium Tc 99m Radiopharmaceuticals

The favorable characteristics of Technetium-99m, including its ideal gamma energy (140.5 keV), short half-life (6 hours), and versatile chemistry, make it a valuable tool for a wide range of innovative research applications. mdpi.commdpi.comwikipedia.org

Molecular imaging with Tc-99m radiopharmaceuticals allows for the non-invasive visualization and quantification of biological processes at the cellular and molecular level.

Imaging Gene Expression : A key area of research is the development of Tc-99m labeled probes to image gene expression in vivo. snmjournals.org This has significant implications for monitoring the efficacy of gene therapy and understanding disease progression. One approach involves engineering cells to express a specific receptor or transporter that can be targeted by a Tc-99m labeled radiopharmaceutical. snmjournals.orgnih.gov For example, researchers have engineered artificial membrane receptors that can bind to Tc-99m complexes, allowing for the imaging of cells that have been successfully transfected with the corresponding gene. nih.gov

Development of Radioguided Surgery Tracers in Research

Radioguided surgery (RGS) is an advanced technique that utilizes a gamma-emitting radiotracer and a handheld probe to detect and guide the removal of pathological tissues during an operation. nih.govresearchgate.net Research has focused on developing novel Tc-99m labeled tracers with optimized pharmacokinetic profiles to improve tumor-to-background ratios (TBR) for more precise surgical excision. researchgate.netnih.gov

A significant area of development is in targeting the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer. nih.govnih.gov While compounds like [⁹⁹ᵐTc]Tc-PSMA-I&S are used, their slow clearance from the body can limit the optimal TBR at the time of surgery. researchgate.netnih.gov To address this, researchers have developed new ligands. For instance, a preclinical study in LNCaP tumor-bearing mice evaluated three novel ⁹⁹ᵐTc-labeled N4-PSMA ligands and compared them to [⁹⁹ᵐTc]Tc-PSMA-I&S. nih.gov The new tracers demonstrated comparable tumor uptake but superior clearance from most organs, resulting in increased TBR. nih.gov Specifically, the compound [⁹⁹ᵐTc]Tc-N4-PSMA-12 showed higher TBR than [⁹⁹ᵐTc]Tc-PSMA-I&S for blood and all other tissues evaluated, marking it as a promising candidate for clinical translation. nih.gov

Another research avenue involves targeting specific cellular markers to guide sentinel lymph node biopsy (SLNB). oncotarget.com One study developed ⁹⁹ᵐTc-rituximab, which binds to the CD20 antigen. In a mouse model, this tracer accumulated in the sentinel lymph node with low uptake in non-sentinel nodes and cleared quickly from the injection site. oncotarget.com These characteristics are desirable for an ideal sentinel node mapping agent. oncotarget.com The combination of radioactive tracers with fluorescent dyes to create hybrid tracers is also being explored to enhance intraoperative identification of tumor lesions and sentinel nodes. universiteitleiden.nl

| Tracer | Target | Animal Model | Key Research Findings | Reference |

|---|---|---|---|---|

| [⁹⁹ᵐTc]Tc-N4-PSMA-12 | PSMA | LNCaP tumor-bearing CB17-SCID mice | Showed higher tumor-to-background ratios compared to [⁹⁹ᵐTc]Tc-PSMA-I&S due to more favorable clearance from blood and non-target tissues. | nih.gov |

| ⁹⁹ᵐTc-rituximab | CD20 Antigen | Mice | Accumulated in the sentinel lymph node (2.62±1.25 % injected dose) with fast clearance from the injection site and low uptake in non-sentinel nodes. | oncotarget.com |

Imaging of Infection and Inflammation in Animal Models

Differentiating between infection and sterile inflammation is a common diagnostic challenge. Tc-99m labeled radiopharmaceuticals are being extensively investigated in animal models to specifically target sites of infection. researchgate.netfrontiersin.org These models, often involving rats or rabbits with induced abscesses, are essential for assessing the biodistribution and targeting efficacy of new tracers. nih.govresearchgate.net

A variety of molecules have been labeled with Tc-99m for this purpose:

Antibiotics: The use of radiolabeled antibiotics is based on the premise that they will specifically bind to bacteria. researchgate.net For example, ⁹⁹ᵐTc-labeled ofloxacin (B1677185) showed a target-to-non-target ratio of 2 at 4 hours post-injection in a S. aureus mouse model. frontiersin.org

Antimicrobial Peptides (AMPs): AMPs are part of the innate immune system and have shown great potential for infection imaging. tandfonline.comnih.gov A study using a ⁹⁹ᵐTc-labeled derivative of the AMP microcinJ25 in mice with turpentine-induced inflammation demonstrated an uptake of 1.52 ± 0.12% of the injected dose per gram (%ID/g) in the inflamed tissue, allowing for clear visualization within 1 to 2 hours. tandfonline.comnih.gov Similarly, ⁹⁹ᵐTc-Ubiquicidin (UBI) 29-41 has been evaluated in animal models and early human trials, showing rapid renal clearance and promise in localizing infectious foci. frontiersin.orgsnmjournals.org In a mouse model, a new derivative, [⁹⁹ᵐTc]Tc-CN5UBI 29-41, demonstrated significantly greater uptake in bacterially infected abscesses (1.44 ± 0.48 %ID/g) compared to sterile inflammation sites (0.73 ± 0.05 %ID/g). mdpi.com

Other Agents: Researchers have also explored ⁹⁹ᵐTc-labeled ibuprofen, which showed higher uptake in sterile inflammation sites compared to infection sites in Wistar albino rats, suggesting a potential to discriminate between the two conditions. nih.gov In contrast, ⁹⁹ᵐTc-Stealth liposomes accumulated preferentially in infectious and inflammatory muscle foci in rats, reaching high abscess-to-muscle ratios. nih.gov Human polyclonal immunoglobulin (IgG) labeled with Tc-99m has also been shown to be effective for imaging focal sites of E. coli infection in rats, with performance equivalent to Indium-111 labeled IgG. nih.govresearchgate.net

| Tracer | Animal Model | Condition | Key Research Findings | Reference |

|---|---|---|---|---|

| ⁹⁹ᵐTc-ibuprofen | Wistar albino rats | Sterile inflammation vs. S. aureus infection | Higher uptake in sterile inflammation sites compared to infection sites at all time points. | nih.gov |

| ⁹⁹ᵐTc-Stealth liposomes | Rats | S. aureus infection and turpentine-induced inflammation | Accumulated in foci over 24 hours, with abscess-to-muscle ratios as high as 24.0 and 44.5, respectively. | nih.gov |

| ⁹⁹ᵐTc-labeled microcinJ25 derivative | Mice | Turpentine-induced inflammation | Uptake in inflamed tissue was 1.52 ± 0.12 %ID/g; clear visualization at 1-2 hours post-injection. | tandfonline.comnih.gov |

| [⁹⁹ᵐTc]Tc-CN5UBI 29-41 | Mice | Bacterial infection vs. sterile inflammation | Abscess uptake was significantly higher in bacterial infection (1.44 ± 0.48 %ID/g) than in sterile inflammation (0.73 ± 0.05 %ID/g). | mdpi.com |

| ⁹⁹ᵐTc-human polyclonal IgG | Rats | E. coli infection | Target-to-background ratios were remarkably similar to those of ¹¹¹In-IgG at 2, 6, and 16 hours. | nih.govresearchgate.net |

Applications in Cardiovascular and Neurological Research Models

Animal models are indispensable for studying the pathophysiology of cardiovascular and neurological diseases and for testing new imaging agents. mdpi.comnews-medical.net Rodents are the most frequently used models in preclinical research. mdpi.com

In cardiovascular research , Tc-99m tracers are widely used for myocardial perfusion imaging to assess blood flow to the heart muscle. openmedscience.comnih.gov A key application in animal models is the evaluation of coronary collateral flow during myocardial infarction. nih.gov In one study using both canine and porcine models of coronary occlusion, the severity of the perfusion defect measured by ⁹⁹ᵐTc-sestamibi SPECT imaging showed a close correlation (r = 0.90) with absolute collateral blood flow measured by radiolabeled microspheres. nih.gov This demonstrated that ⁹⁹ᵐTc-sestamibi can provide an accurate, non-invasive estimate of collateral flow. nih.gov More recent research focuses on developing novel tracers for specific molecular targets. For example, [⁹⁹ᵐTc]Tc-carvedilol has been developed for non-invasive cardiac adrenoceptor assessment. nih.gov In biodistribution studies in Swiss Albino mice, this tracer showed high peak cardiac uptake (27.533% ± 0.931% ID/g) within 15 minutes, with efficient blood clearance, positioning it as a promising agent for cardiac receptor mapping. nih.gov Another area of investigation is angiogenesis, the formation of new blood vessels. The tracer ⁹⁹ᵐTc-NC100692, which targets vitronectin receptors (αv integrins) associated with angiogenesis, has been used in a rat model of myocardial infarction to assess the effects of gene therapy. researchgate.net

In neurological research , preclinical imaging in animal models helps to understand disease mechanisms and evaluate potential therapies for conditions like Alzheimer's disease, Parkinson's disease, and stroke. news-medical.netsciencedaily.com While MRI and PET are major modalities, SPECT with Tc-99m tracers offers a valuable and accessible tool. news-medical.net Research has focused on developing neutral, lipid-soluble Tc-99m complexes that can cross the blood-brain barrier for brain perfusion imaging. nih.gov More targeted approaches are also under investigation. A recent study evaluated a new ⁹⁹ᵐTc-labeled neurotensin (B549771) analogue for imaging tumors that express the neurotensin receptor (NTSR1). nih.gov In mice bearing CT-26 tumors, the labeled peptide showed high stability and a tumor uptake of 0.36 ± 0.15 %ID/g at 1-hour post-injection, suggesting its suitability as an imaging agent for neurotensin receptor-positive tumors, which can be found in the central nervous system. nih.gov

| Research Area | Tracer | Animal Model | Application and Key Findings | Reference |

|---|---|---|---|---|

| Cardiovascular | ⁹⁹ᵐTc-sestamibi | Canine and Porcine | Used to non-invasively assess coronary collateral flow during acute myocardial infarction; perfusion defect severity correlated well (r=0.90) with microsphere-measured flow. | nih.gov |

| Cardiovascular | [⁹⁹ᵐTc]Tc-carvedilol | Swiss Albino Mice | Evaluated for cardiac adrenoceptor mapping; showed high peak cardiac uptake (27.533 ± 0.931 %ID/g) at 15 min post-injection. | nih.gov |

| Cardiovascular | ⁹⁹ᵐTc-NC100692 | Rats | Used to image vitronectin receptors (αv integrins) to assess angiogenesis following myocardial infarction. | researchgate.net |

| Neurological | ⁹⁹ᵐTc-labeled neurotensin analogue | Mice with CT-26 tumors | Targeted neurotensin receptor-positive tumors; demonstrated tumor uptake of 0.36 ± 0.15 %ID/g at 1-hour post-injection. | nih.gov |

Challenges and Future Directions in Technetium 99m Research

Overcoming Limitations in Radiopharmaceutical Development

A significant challenge in the development of 99mTc radiopharmaceuticals is achieving high efficacy and image quality, which is intrinsically linked to the in vivo behavior of the labeled compounds. Researchers are actively pursuing strategies to improve the stability of these agents in biological systems, enhance their accumulation in target tissues, and accelerate their clearance from non-target areas to improve image contrast and reduce patient radiation dose.

Enhancing in vivo Stability and Target Specificity

The stability of a radiopharmaceutical in the body is crucial for its successful application. Instability can lead to the release of free 99mTc-pertechnetate, which can result in unwanted radiation exposure to organs such as the stomach and thyroid gland. nih.gov To address this, various strategies are being explored. One promising approach is the encapsulation of 99mTc complexes within liposomes. nih.govbohrium.com Liposomal formulations can protect the radiopharmaceutical from degradation, enhance its stability, and improve its pharmacokinetic profile. nih.gov For instance, the addition of cholesterol during liposome (B1194612) formation has been shown to enhance the stability and specificity of the targeted organs. nih.govbohrium.com

Target specificity is another critical factor that determines the diagnostic utility of a radiopharmaceutical. High specificity ensures that the agent accumulates preferentially at the site of interest, leading to a strong signal and clear image. The design of bifunctional radiopharmaceuticals, which consist of a chelating unit for 99mTc and a biologically active molecule that targets a specific receptor or cellular process, is a key strategy to enhance target specificity. mdpi.com For example, 99mTc-labeled RGD (arginine-glycine-aspartic acid) peptides have been developed to target αvβ3 integrin, which is overexpressed in various cancer cells, thereby allowing for specific tumor imaging. nih.gov

Strategies for Improved Pharmacokinetics (e.g., Rapid Clearance from Non-Target Tissues)

Ideal pharmacokinetics for a diagnostic imaging agent involve rapid uptake and retention in the target tissue, accompanied by swift clearance from blood and non-target organs like the liver and spleen. nih.govbohrium.com This differential clearance is essential for achieving a high target-to-background ratio, which is critical for image quality. One of the challenges with some 99mTc-based radiotracers is their slow clearance from the liver. iaea.org